N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3,4-dimethoxybenzamide
Description
This compound is a benzamide derivative featuring a thiophene core substituted with a hydroxyphenylmethyl group at the 5-position. The benzamide moiety is attached via a methylene linker to the thiophene ring and carries 3,4-dimethoxy substituents. Such structural motifs are common in bioactive molecules, as benzamides and heterocycles like thiophene are known to influence pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-17-10-8-15(12-18(17)26-2)21(24)22-13-16-9-11-19(27-16)20(23)14-6-4-3-5-7-14/h3-12,20,23H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDZPOFIPEQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound belonging to the class of thiophene derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a benzamide moiety, which contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It can modulate receptor activity, potentially affecting signaling pathways critical for tumor growth.
- DNA Interaction: Similar to other anticancer agents, it may interact directly with DNA, disrupting replication and transcription processes.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Studies and Research Findings
- Antitumor Activity: A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various human tumor cell lines. The compounds induced significant cell cycle arrest at the S and G2/M phases, indicating their potential as effective anticancer agents .
- Mechanisms of Action: Research indicated that the compound's anticancer effects might involve direct interactions with tumor cell DNA, akin to established chemotherapeutic agents such as doxorubicin and cisplatin. This interaction leads to alterations in gene expression related to oncogenesis .
- Histone Deacetylase Inhibition: Another study highlighted the compound's role as a histone deacetylase inhibitor (HDACi), which is crucial for modifying chromatin structure and regulating gene expression in cancer cells. This inhibition was shown to correlate with reduced tumor growth in xenograft models .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues in Benzamide Derivatives
The compound can be compared to several benzamide-based molecules described in the evidence, differing in heterocyclic cores, substituents, and functional groups.
2.1.1 (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide (FP-Thiol)
- Core Structure : Benzamide with a pyrrolidine-allyl side chain and a 2,3-dimethoxy substitution.
- Key Differences :
- Replaces the thiophene ring in the target compound with a pyrrolidine-allyl group.
- Contains a mercaptopropyl (-SH) chain instead of the hydroxyphenylmethyl group.
- Synthesis : Synthesized via Michael addition of SiFA-maleimide to FP-Thiol in acetonitrile/water at pH 7.2, yielding SiFA-M-FP,5 (49% yield after HPLC purification) .
2.1.2 [18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)
- Core Structure : Benzamide with a fluoropropyl chain and 2,3-dimethoxy groups.
- Key Differences :
- Fluorine-18 radiolabel enables PET imaging applications.
- Lacks the thiophene ring but shares the dimethoxybenzamide scaffold.
- Pharmacology : High affinity for D2/D3 dopamine receptors (Ki < 1 nM), highlighting the impact of fluorinated alkyl chains on receptor binding .
- Relevance : Suggests that the target compound’s 3,4-dimethoxy configuration (vs. 2,3-dimethoxy) may alter steric or electronic interactions with biological targets.
2.1.3 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Core Structure : Benzamide linked to a thiadiazole ring.
- Key Differences :
- Thiadiazole heterocycle (vs. thiophene) introduces additional nitrogen atoms, altering electronic properties.
- Methoxy groups are positioned at the 2-position on both benzamide and aryl substituents.
- Applications : Thiadiazoles are associated with insecticidal and fungicidal activities, underscoring the role of heterocycle choice in bioactivity .
2.3 Key Observations
Thiadiazole’s nitrogen-rich structure may improve solubility but reduce lipophilicity relative to thiophene.
Substituent Effects :
- The 3,4-dimethoxy configuration on the benzamide (target compound) may provide distinct electronic and steric profiles compared to 2,3-dimethoxy analogs (FP-Thiol, [18F]Fallypride), influencing receptor binding or metabolic stability.
- Hydroxyphenylmethyl vs. fluoropropyl/mercaptopropyl: Polar hydroxy groups could enhance solubility but reduce blood-brain barrier penetration compared to fluorinated chains .
Synthetic Flexibility :
- Michael addition (FP-Thiol) and radiolabeling ([18F]Fallypride) demonstrate modular strategies for benzamide functionalization, applicable to the target compound’s synthesis .
Q & A
Q. Critical Parameters :
- Catalysts : Pd(PPh₃)₄ for coupling reactions, DMAP for acylations.
- Solvents : Anhydrous DMF or THF to avoid hydrolysis.
- Temperature : Controlled heating (60–80°C) for amide bond formation.
Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?
Basic Question
Structural confirmation requires a combination of:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiophene and benzamide regions.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.15) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
Ambiguity Resolution : Discrepancies in stereochemistry or regiochemistry can be resolved via X-ray crystallography .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Basic Question
Initial screening should focus on target-agnostic assays:
- Enzyme Inhibition : Phospholipase D (PLD) or acetylcholinesterase (AChE) inhibition assays, given structural analogs’ activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .
Methodological Note : Use DMSO as a solubilizing agent (<0.1% v/v) to avoid solvent toxicity .
How can researchers design experiments to elucidate the compound’s mechanism of action against phospholipase D?
Advanced Question
A mechanistic study requires:
- Binding Affinity Assays : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) with recombinant PLD .
- Molecular Dynamics Simulations : Docking studies to identify interactions with PLD’s catalytic pocket (e.g., hydrogen bonding with His442) .
- Mutagenesis Studies : Compare inhibition potency against wild-type vs. PLD mutants (e.g., His442Ala) to validate binding sites .
Data Interpretation : Correlate IC50 values (from enzyme assays) with computational binding energies to establish structure-activity relationships.
How should contradictory results in cytotoxicity assays across different cell lines be analyzed?
Advanced Question
Contradictions may arise from cell-specific factors:
- Metabolic Profiling : LC-MS-based metabolomics to identify differential metabolite levels (e.g., ATP, glutathione) in sensitive vs. resistant lines .
- Receptor Expression Analysis : Western blotting for target receptors (e.g., EGFR) to assess correlation with cytotoxicity .
- Microenvironment Mimicry : 3D spheroid vs. monolayer cultures to evaluate penetration efficacy .
Statistical Approach : Multivariate analysis (PCA) to distinguish cell-line-specific variables influencing activity .
What structural features differentiate this compound from similar benzamide-thiophene hybrids, and how do they impact bioactivity?
Advanced Question
Comparative Analysis :
| Feature | This Compound | Analog (e.g., Itopride ) | Impact on Bioactivity |
|---|---|---|---|
| Thiophene Substituent | Hydroxyphenylmethyl | Ethyl | Enhanced PLD inhibition |
| Benzamide Groups | 3,4-Dimethoxy | 4-Methoxy | Improved membrane permeability |
| Linker | Methylenedioxy | Ethoxy | Altered binding kinetics |
Uniqueness : The hydroxyphenylmethyl group increases steric bulk, potentially reducing off-target interactions compared to simpler alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
